molecular formula C7H12N2 B12274815 (1S,2R)-2-aminocyclohexane-1-carbonitrile

(1S,2R)-2-aminocyclohexane-1-carbonitrile

Cat. No.: B12274815
M. Wt: 124.18 g/mol
InChI Key: RVGOKHBYNZPVGI-RNFRBKRXSA-N
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Description

Significance of Conformationally Constrained Chiral Building Blocks

Chiral building blocks are enantiomerically pure or enriched compounds used as starting materials for the synthesis of complex target molecules. nih.govaalto.fi Their use is a cornerstone of modern pharmaceutical and chemical industries. nih.gov Among these, building blocks with conformationally constrained structures, such as those based on a cyclohexane (B81311) framework, are of particular importance.

The rigidity of a cyclic structure reduces the number of accessible conformations a molecule can adopt. This pre-organization can lead to highly selective interactions with biological targets like enzymes and receptors, potentially enhancing the potency and efficacy of a drug molecule. achemblock.com Furthermore, incorporating conformational constraints can improve metabolic stability and other pharmacokinetic properties. achemblock.combldpharm.com The use of such well-defined building blocks allows chemists to construct complex molecular architectures with a high degree of stereochemical control, which is essential for discovering and developing new medicines and materials. bldpharm.combeilstein-journals.org

Overview of Cyclic Amino Acid and Amine Scaffolds

Cyclic amino acids and amines are pivotal scaffolds in medicinal chemistry and drug discovery. organic-chemistry.orgnih.gov These structures are found in numerous natural products and have been incorporated into synthetic molecules to impart favorable properties. Cyclic peptides, for instance, often exhibit enhanced stability against proteolytic degradation compared to their linear counterparts, a significant advantage for therapeutic applications. nih.govresearchgate.net

The applications for these scaffolds are diverse and expanding. They are used to:

Design new drugs with improved stability, target specificity, and pharmacokinetic profiles. organic-chemistry.org

Synthesize peptides and peptidomimetics to mimic or block biological interactions. organic-chemistry.orgnih.gov

Develop novel catalysts for chemical reactions, including organocatalysts. organic-chemistry.org

Create advanced materials , such as polymers and nanomaterials, with tailored properties. organic-chemistry.org

The cyclohexane ring, in particular, provides a robust and versatile framework for creating three-dimensionally diverse libraries of compounds for early-stage drug discovery. nih.gov

Stereochemical Importance in Synthetic Design

Stereochemistry is a critical consideration in the design of any synthetic route. nrochemistry.commdpi.com The spatial arrangement of atoms defines a molecule's chirality, and different stereoisomers (enantiomers or diastereomers) of a molecule can have vastly different biological effects. nih.govrsc.org The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, remains a stark reminder of this principle. nih.gov

Therefore, modern synthetic design heavily emphasizes stereochemical control. Chemists employ several key strategies to achieve this:

Asymmetric Synthesis: Synthesizing a specific stereoisomer from achiral or prochiral starting materials using a chiral influence. aalto.fi

Chiral Auxiliaries: Temporarily attaching a chiral molecule to a substrate to direct the stereochemical outcome of a reaction. nrochemistry.comnih.gov

Chiral Catalysts: Using small amounts of a chiral molecule (metal-based or organic) to induce stereoselectivity in a reaction. masterorganicchemistry.comaalto.fi

A deep understanding of these principles is essential for the efficient and precise synthesis of complex, single-isomer pharmaceutical agents. nrochemistry.comrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

(1S,2R)-2-aminocyclohexane-1-carbonitrile

InChI

InChI=1S/C7H12N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-4,9H2/t6-,7-/m1/s1

InChI Key

RVGOKHBYNZPVGI-RNFRBKRXSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)C#N)N

Canonical SMILES

C1CCC(C(C1)C#N)N

Origin of Product

United States

Role As a Chiral Building Block and Synthetic Intermediate

Design and Construction of Constrained Amino Acid Analogs

A primary application of (1S,2R)-2-aminocyclohexanecarboxylic acid is its use as a constrained amino acid analog. Natural amino acids are conformationally flexible, which can be a disadvantage in drug design as it leads to a loss of binding energy (entropic penalty) upon interaction with a target. By incorporating a rigid structure like the cyclohexane (B81311) ring, the conformational freedom of the molecule is significantly reduced.

(1S,2R)-2-aminocyclohexanecarboxylic acid is a cis-β-amino acid, meaning the amino and carboxyl groups are on the same face of the cyclohexane ring. This specific stereochemical arrangement pre-organizes the molecule into a distinct shape. Studies on its enantiomer, (1R,2S)-cis-ACHC, have shown that it favors gauche conformations around the Cα–Cβ bond researchgate.net. When incorporated into peptide chains, these cis-isomers tend to promote extended conformations rather than the tightly folded helical structures often seen with their diastereomers researchgate.net.

The importance of stereochemistry is starkly illustrated by comparing the cis-isomer with the trans-isomer (trans-ACHC). Oligomers of trans-ACHC are well-known to adopt a highly stable, helical secondary structure known as a 14-helix, which is defined by 14-membered hydrogen-bonded rings wisc.educhemrxiv.orgwisc.edu. This predictable folding pattern has made trans-ACHC a cornerstone in the field of "foldamers"—unnatural polymers with well-defined folding propensities wisc.edu. The inability of the cis-isomer to form these stable helices underscores how a simple change in stereochemistry at one carbon atom dramatically alters the conformational landscape of the resulting molecule, allowing for the rational design of peptides with specific, predictable shapes.

Table 1: Comparison of cis- and trans-2-Aminocyclohexanecarboxylic Acid (ACHC) as Constrained Analogs
Propertycis-ACHCtrans-ACHC
Relative StereochemistryAmino and carboxyl groups are on the same face of the ring.Amino and carboxyl groups are on opposite faces of the ring.
Preferred Conformation in OligomersFavors extended conformations researchgate.net.Induces stable 14-helical structures wisc.educhemrxiv.orgwisc.edu.
Primary ApplicationUsed to introduce specific turns or extended regions in peptides.Used as a building block for creating stable helical foldamers wisc.edu.

Utilization in Cyclic Peptide and Peptidomimetic Frameworks

Peptides are promising therapeutic agents, but their linear forms are often susceptible to rapid degradation by proteases in the body and have poor oral bioavailability. Cyclization is a widely used strategy to overcome these limitations. By linking the ends of a peptide chain (head-to-tail) or connecting a side-chain to one of the termini, a cyclic peptide is formed, which offers enhanced stability and conformational rigidity thieme-connect.dealtabioscience.comnih.gov.

Incorporating constrained building blocks like (1S,2R)-cis-ACHC into these cyclic frameworks provides an additional layer of structural control. The rigidity of the cyclohexane ring helps to pre-organize the peptide backbone into a specific conformation that may be optimal for binding to a biological target. This reduces the entropic penalty of binding and can lead to significantly higher affinity and selectivity.

The synthesis of these complex molecules typically involves solid-phase peptide synthesis (SPPS) to create the linear precursor, followed by a solution-phase macrocyclization step under high dilution to favor the intramolecular reaction nih.gov. The choice of cyclization strategy depends on the desired final structure.

Table 2: Common Strategies for Peptide Cyclization
Cyclization StrategyDescription
Head-to-TailThe N-terminal amine is linked to the C-terminal carboxylic acid, forming a homodetic cyclic peptide where the backbone is entirely amide bonds altabioscience.com.
Side-Chain-to-TailThe side-chain of an amino acid (e.g., the amine of lysine) is linked to the C-terminal carboxylic acid.
Head-to-Side-ChainThe N-terminal amine is linked to the side-chain of an amino acid (e.g., the carboxylic acid of aspartic acid).
Side-Chain-to-Side-ChainThe side-chains of two amino acids within the sequence are linked together (e.g., forming a disulfide bridge between two cysteines) altabioscience.com.

The three-dimensional structure of the resulting cyclic peptidomimetics containing ACHC residues is often investigated using a combination of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD), often supported by molecular dynamics (MD) calculations to provide a detailed picture of their conformational preferences in solution nih.gov. By using building blocks like (1S,2R)-2-aminocyclohexane-1-carbonitrile, chemists can design and construct novel cyclic peptides with tailored structures and improved therapeutic potential.

Inability to Fulfill Request Due to Lack of Specific Research Data

Following a comprehensive and targeted search of available scientific literature, it has been determined that there is insufficient specific data regarding the chemical compound "this compound" and its direct application in the outlined areas of asymmetric catalysis. The performed searches did not yield specific instances of this compound being utilized as a precursor for chiral ligands or auxiliaries in the development of catalysts for asymmetric Henry reactions, transfer hydrogenations, allylic alkylations, Michael additions, or other stereoselective bond-forming reactions as requested.

The available research literature focuses more broadly on derivatives of trans-1,2-diaminocyclohexane and other chiral amines and amino alcohols. For instance, studies on asymmetric synthesis often employ chiral auxiliaries derived from compounds like (1S,2R)-2-aminocyclopentan-1-ol, a cyclopentane (B165970) analogue, rather than the specified cyclohexane derivative. While the principles of asymmetric catalysis and the use of chiral ligands are well-established, the specific application and detailed research findings for catalysts derived directly from "this compound" are not present in the accessible information.

Therefore, this request cannot be fulfilled as the foundational scientific data linking "this compound" to the specified applications in asymmetric catalysis is not available in the public domain based on the conducted searches.

Applications in Asymmetric Catalysis and Chiral Auxiliary Chemistry

Chiral Induction Mechanisms in Catalytic Processes

The compound (1S,2R)-2-aminocyclohexane-1-carbonitrile possesses a rigid chiral scaffold that is foundational to its potential applications in asymmetric catalysis. The stereochemical arrangement of the amino and nitrile groups in a cis configuration on the cyclohexane (B81311) ring is pivotal for creating a well-defined three-dimensional space, which is essential for inducing chirality in a catalytic reaction. While direct and extensive research on the catalytic applications of this specific aminonitrile is not widespread, the chiral induction mechanisms can be inferred from the well-established principles of closely related and structurally similar catalyst systems, particularly those derived from 1,2-diaminocyclohexane (DACH). The mechanisms of chiral induction can be broadly categorized into two main areas: coordination to a metal center to form a chiral ligand-metal complex and functioning as a bifunctional organocatalyst.

Inferred Mechanisms in Metal-Catalyzed Asymmetric Reactions

When utilized as a ligand in metal-catalyzed reactions, this compound, or more commonly its derivatives, would chelate to a metal ion. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, creating a bidentate amino-acid or diamine ligand, respectively. These bidentate ligands, with their fixed stereochemistry, enforce a chiral environment around the metal's coordination sphere. This chirality is then transferred to the substrate during the catalytic cycle.

A prominent example of a related system is the family of catalysts derived from trans-1,2-diaminocyclohexane (DACH). wikipedia.org These C₂-symmetric ligands have proven to be highly effective in a multitude of asymmetric transformations. wikipedia.org The chiral induction in these systems is primarily governed by the following factors:

Steric Hindrance and Quadrant Diagrams: The chiral ligand creates a sterically defined space around the metal center. This can be visualized using a quadrant diagram, where the ligand's bulky groups block certain trajectories of substrate approach. For a reaction to proceed, the substrate must orient itself in a way that minimizes steric clashes with the ligand, thus favoring one enantiotopic face of the substrate for the chemical transformation. The rigid cyclohexane backbone of this compound would similarly create a "chiral pocket," dictating the orientation of the incoming substrate.

Electronic Effects: The electronic properties of the ligand can influence the reactivity and selectivity of the catalyst. The amino group and the derivative of the nitrile group can modulate the electron density at the metal center, which in turn affects the binding and activation of the substrate.

Conformational Rigidity: The cyclohexane ring provides a conformationally rigid backbone, which is crucial for effective chiral induction. This rigidity ensures that the chiral environment is well-defined and does not fluctuate significantly during the reaction, leading to higher enantioselectivities.

A well-documented example is the Jacobsen-Katsuki epoxidation, which utilizes a manganese-salen complex derived from a chiral 1,2-diaminocyclohexane. organic-chemistry.org In this system, the chiral diamine backbone forces the salen ligand into a non-planar, C₂-symmetric conformation. This creates a chiral environment that directs the approach of the alkene to the manganese-oxo active species, leading to the formation of one enantiomer of the epoxide in excess. It is proposed that the substrate approaches the metal-oxo bond from the side, avoiding the bulky substituents on the salen ligand, to achieve the observed enantioselectivity. organic-chemistry.org

Catalyst System Reaction Type Proposed Mechanism of Chiral Induction Key Structural Feature
DACH-derived Metal ComplexesVarious (e.g., Epoxidation, Cyclopropanation)Steric blocking of specific substrate approach pathways by the rigid C₂-symmetric ligand.Rigid chiral 1,2-diaminocyclohexane backbone.
This compound derivative-Metal Complex (Inferred)VariousCreation of a chiral pocket due to the fixed cis-stereochemistry of the amino and coordinating groups, leading to facial discrimination of the substrate.Rigid cis-1,2-disubstituted cyclohexane scaffold.

Inferred Mechanisms in Organocatalysis

The this compound molecule contains both a basic amino group and a potentially hydrogen-bonding nitrile group (or its derivatives), making it a candidate for bifunctional organocatalysis. nih.govbeilstein-journals.orgnih.gov In this mode of catalysis, the two functional groups work in concert to activate both the electrophile and the nucleophile simultaneously.

The proposed mechanism for a catalyst based on this scaffold would involve:

Activation of the Electrophile: The amino group, acting as a Brønsted base or through the formation of an enamine or iminium ion, can activate the nucleophile.

Activation of the Nucleophile: A derivative of the nitrile group, such as an amide or a thiourea (B124793), could act as a hydrogen-bond donor to activate the electrophile and orient it in a specific manner relative to the activated nucleophile.

This dual activation within a single chiral molecule creates a highly organized transition state, which is essential for high enantioselectivity. The fixed spatial relationship between the two activating groups on the cyclohexane ring would be the primary determinant of the stereochemical outcome. Bifunctional organocatalysts based on chiral diamines and other scaffolds have been shown to be highly effective in a range of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. beilstein-journals.orgresearchgate.net The enantioselectivity in these reactions is rationalized by transition state models where the substrate is held in a specific conformation through a network of hydrogen bonds and steric interactions with the chiral catalyst.

Organocatalyst Type Activation Mode Proposed Transition State Feature
Bifunctional Thiourea/Urea (B33335) CatalystsDual hydrogen bonding and Brønsted/Lewis base activation.Highly organized, cyclic-like transition state with simultaneous activation of both reactants.
This compound-based Organocatalyst (Inferred)Cooperative action of the amino group (as a base or for enamine formation) and a hydrogen-bond donating group derived from the nitrile.A well-defined transition state where the substrate is positioned by multiple non-covalent interactions with the chiral catalyst scaffold.

Mechanistic and Computational Studies

Reaction Mechanism Elucidation

The formation of (1S,2R)-2-aminocyclohexane-1-carbonitrile involves the creation of two key functionalities on a cyclohexane (B81311) ring: an amino group and a nitrile group, positioned with specific stereochemistry. The elucidation of the reaction mechanisms for its synthesis primarily draws from well-established synthetic protocols for α-aminonitriles, most notably the Strecker synthesis. wikipedia.orgmdpi.com

The classical Strecker synthesis is a one-pot, three-component reaction involving a ketone (in this case, cyclohexanone), ammonia (B1221849), and a source of cyanide, such as hydrogen cyanide (HCN) or potassium cyanide (KCN). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The mechanism proceeds in two main stages. The first stage is the formation of an α-aminonitrile. masterorganicchemistry.commasterorganicchemistry.com This begins with the reaction between cyclohexanone (B45756) and ammonia to form a cyclohexanimine intermediate, likely through a hemiaminal that dehydrates. wikipedia.orgmasterorganicchemistry.com The imine, or its protonated iminium ion form, is the key electrophile. wikipedia.orgcapes.gov.br In the subsequent step, the cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic carbon of the imine. wikipedia.org This attack forms the new carbon-carbon bond and establishes the α-aminonitrile structure. wikipedia.orgmasterorganicchemistry.com

An alternative pathway for the formation of the aminocyclohexane framework involves the Overman rearrangement. organic-chemistry.orgsynarchive.com This reaction converts an allylic alcohol into an allylic amine through a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate. nrochemistry.comchem-station.com The mechanism is a concerted, suprafacial rearrangement that proceeds through a highly ordered, six-membered chair-like transition state. organic-chemistry.orgnrochemistry.comchem-station.com The formation of a stable amide functionality drives the reaction to completion, making it irreversible. nrochemistry.comyoutube.com While this provides the core amino-substituted ring, subsequent steps would be required to introduce the nitrile group to achieve the final target compound.

Modern methods for α-aminonitrile synthesis also include the direct C(sp³)-H cyanation of amines. organic-chemistry.org These reactions, often catalyzed by transition metals or photocatalysts, offer an alternative route by forming the C-CN bond on a pre-existing amine-containing scaffold. organic-chemistry.org

Table 1: Key Mechanistic Steps in the Strecker Synthesis of 2-Aminocyclohexane-1-carbonitrile (B2651151)

Step Reactants Intermediate/Product Description
1 Cyclohexanone, Ammonia (NH₃) Cyclohexanimine Condensation of the ketone and ammonia forms an imine intermediate, typically involving the loss of a water molecule. wikipedia.orgmasterorganicchemistry.com
2 Cyclohexanimine, Cyanide (CN⁻) 2-Aminocyclohexane-1-carbonitrile Nucleophilic attack of the cyanide ion on the imine carbon forms the final α-aminonitrile product. wikipedia.org

Density Functional Theory (DFT) Calculations in Mechanistic Analysis

Density Functional Theory (DFT) has become a powerful tool for investigating complex reaction mechanisms, providing insights into transition state geometries, activation energies, and reaction pathways that are difficult to determine experimentally. researchgate.netresearchgate.net Although specific DFT studies on this compound are not widely published, analysis of analogous systems provides a clear framework for how such calculations would be applied.

For the Strecker reaction, DFT calculations have been performed on simpler aldehydes to elucidate the entire reaction coordinate. nih.gov These studies can identify the rate-determining step and calculate its activation energy barrier. nih.gov For instance, in the reaction of acetaldehyde, NH₃, and HCN, DFT calculations revealed that the rate-limiting step was the deprotonation of an intermediate, with a specific activation energy. nih.gov Such calculations also help determine the stereochemistry-determining step, which in the Strecker reaction is the nucleophilic addition of ammonia to the carbonyl carbon. nih.gov Applying this methodology to the cyclohexanone system would allow for the mapping of the potential energy surface, comparison of different mechanistic pathways (e.g., imine vs. cyanohydrin intermediacy), and calculation of the energy barriers for the diastereomeric transition states leading to either the cis or trans product.

Computational studies are also invaluable in analyzing catalytic cycles. In asymmetric Strecker reactions using organocatalysts like thiourea (B124793) derivatives, DFT can model the non-covalent interactions (e.g., hydrogen bonding) between the catalyst and the imine substrate. mdpi.com This modeling helps to rationalize how the catalyst creates a chiral environment, stabilizing one transition state over the other, thus leading to an enantiomeric excess. A detailed computational analysis of a related hydrocyanation reaction suggested a mechanism where the catalyst protonates the imine to form a catalyst-bound iminium/cyanide ion pair, with the subsequent collapse of this ion pair leading to C-C bond formation. nih.gov

Furthermore, DFT is used to analyze pericyclic reactions like the Overman rearrangement. Calculations can confirm that the reaction proceeds through a concerted, chair-like transition state and can predict the stereochemical outcome with high fidelity by comparing the energies of competing transition state structures. nrochemistry.comchem-station.com

Table 2: Information Derived from DFT Calculations in Reaction Analysis

Parameter Calculated Significance
Transition State (TS) Geometry Provides a 3D model of the highest energy point along the reaction coordinate.
Activation Energy (ΔE‡) Quantifies the energy barrier for a reaction step; helps identify the rate-determining step. nih.gov
Reaction Pathway Mapping Traces the lowest energy path from reactants to products, confirming intermediates and transition states (e.g., via Intrinsic Reaction Coordinate scans). nih.gov
Thermodynamic Properties (ΔH, ΔG) Determines the overall energy change and spontaneity of a reaction.
Frontier Molecular Orbitals (HOMO/LUMO) Helps explain reactivity and selectivity based on the energies and shapes of the highest occupied and lowest unoccupied molecular orbitals. researchgate.net

Stereochemical Control and Selectivity Rationalization

Achieving the specific (1S,2R) stereochemistry of 2-aminocyclohexane-1-carbonitrile requires precise control over the relative (cis/trans) and absolute (R/S) configuration at the C1 and C2 positions. The strategies for this control depend heavily on the chosen synthetic route.

In the context of the Strecker reaction, the traditional synthesis using achiral reagents like cyclohexanone, ammonia, and KCN results in a racemic mixture of diastereomers (cis and trans). wikipedia.orgresearchgate.net To achieve stereoselectivity, asymmetric synthesis methods are employed. These methods fall into two main categories:

Substrate Control/Chiral Auxiliaries : This approach involves using a chiral starting material. For instance, replacing achiral ammonia with a chiral amine, such as (S)-α-phenylethylamine, creates a chiral imine intermediate. researchgate.net The pre-existing chirality in the amine auxiliary directs the incoming cyanide nucleophile to attack one face of the imine preferentially, leading to the formation of one diastereomer in excess. The auxiliary can then be cleaved to yield the enantioenriched primary aminonitrile.

Catalyst Control : This is a more modern and efficient approach that uses a substoichiometric amount of a chiral catalyst to induce asymmetry. mdpi.comnih.gov Chiral organocatalysts, such as those derived from thiourea or dihydroquinine, have proven highly effective. rsc.orgscispace.com The proposed mechanism involves the catalyst activating the achiral imine through hydrogen bonding. mdpi.comscispace.com This interaction not only enhances the electrophilicity of the imine but also creates a defined chiral pocket around it. This pocket sterically blocks one face of the imine, forcing the cyanide nucleophile to attack from the less hindered face, thereby generating the product with high enantioselectivity. scispace.com The choice of catalyst and reaction conditions can be tuned to favor the desired (1S,2R) isomer.

When the aminocyclohexane core is constructed via an Overman rearrangement, stereochemical control is inherent to the mechanism. youtube.com The organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement proceeds with a high degree of stereotransmission through a well-defined chair-like transition state. nrochemistry.comchem-station.com The stereochemistry of the allylic alcohol starting material directly dictates the stereochemistry of the resulting allylic amine product, providing a powerful method for establishing the required configuration early in the synthesis.

Table 3: Strategies for Stereochemical Control in the Synthesis of Chiral α-Aminonitriles

Strategy Description Key Feature
Chiral Auxiliary A chiral amine is condensed with the ketone to form a diastereomeric imine intermediate, which directs subsequent nucleophilic attack. researchgate.net Stoichiometric amount of a chiral source is required; auxiliary must be removed later.
Chiral Catalyst (Organocatalysis) A substoichiometric amount of a chiral molecule (e.g., a thiourea derivative) creates a chiral environment around the achiral imine intermediate. mdpi.comnih.govresearchgate.net Atom-economical; catalyst can be recycled; high enantioselectivities are achievable.
Chiral Catalyst (Metal-based) A chiral ligand coordinates to a metal center, which then catalyzes the cyanation of the imine with facial selectivity. Often highly active and selective, but may require exclusion of air/moisture and use of precious metals.

Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. Each technique provides unique insights into the connectivity, functional groups, and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment. For (1S,2R)-2-aminocyclohexane-1-carbonitrile, one would expect to see distinct signals for the protons on the cyclohexane (B81311) ring and the amine group. The protons on the carbon atoms bearing the amino and cyano groups (C1 and C2) would have characteristic chemical shifts. The coupling patterns (splitting of signals) would reveal the number of adjacent protons, aiding in the assignment of each signal. While specific experimental data for the title compound is scarce, data for a related compound, (1S,2R)-(+)-2-aminocyclohexanecarboxylic acid hydrochloride, can provide an illustrative example of the types of signals expected. rsc.org

¹³C NMR Spectroscopy probes the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be characteristic of the type of carbon (alkane, or carbons attached to the amine and cyano groups). The nitrile carbon would have a particularly distinct downfield chemical shift. researchgate.net General ranges for chemical shifts of carbons in a cyclohexane ring and those attached to nitrile and amine groups are well-established. researchgate.net

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), provides further structural detail by showing correlations between nuclei. A COSY spectrum would reveal which protons are coupled to each other, helping to trace the connectivity of the cyclohexane ring. A HETCOR (or HSQC/HMQC) spectrum would show which protons are directly attached to which carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals.

In the absence of experimental spectra, computational methods can be employed to predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy, aiding in structural confirmation. rsc.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Related Cyclohexane Derivatives

Disclaimer: The following data is for illustrative purposes and does not represent experimentally determined values for this compound.

CompoundNucleusChemical Shift (ppm)Multiplicity / Remarks
(1S,2R)-(+)-2-Aminocyclohexanecarboxylic acid hydrochloride rsc.org¹H1.30-2.20m, CH₂
¹H2.50m, CH-COOH
¹H3.20m, CH-NH₂
Cyclohexane researchgate.net¹³C27.1
Cyclohexylamine (B46788) researchgate.net¹³C51.1C-NH₂
¹³C37.1C2, C6
¹³C25.9C3, C5
¹³C25.2C4
Benzonitrile researchgate.net¹³C118.8C≡N

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through the analysis of fragmentation patterns. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the amino and cyano groups, as well as fragmentation of the cyclohexane ring, providing further evidence for its structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and the C-H stretching of the cyclohexane ring.

Table 2: Typical Infrared Absorption Frequencies for Relevant Functional Groups

Disclaimer: The following data is for illustrative purposes and does not represent experimentally determined values for this compound.

Functional GroupVibrationTypical Frequency (cm⁻¹)
Primary AmineN-H stretch3300-3500 (two bands)
NitrileC≡N stretch2220-2260
AlkaneC-H stretch2850-2960

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. hindsinstruments.com It provides detailed stereochemical information, including the absolute configuration of a molecule. acs.orgnih.gov The VCD spectrum of this compound would show both positive and negative bands corresponding to its specific three-dimensional structure. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry of the molecule can be determined. rsc.org

Circular Dichroism (CD) spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized light, typically in the ultraviolet and visible regions. nih.gov It is sensitive to the chiral environment of chromophores within a molecule. While the nitrile and amine groups of this compound are not strong chromophores in the typical UV-Vis range, their chiral disposition can still give rise to a CD spectrum that can be used for stereochemical analysis, often in comparison with theoretical calculations.

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. This provides unambiguous information about bond lengths, bond angles, and the absolute and relative stereochemistry of the molecule.

Conformational Behavior and Preferences

The (1S,2R) stereochemistry designates a cis relationship between the amino and cyano substituents on the cyclohexane ring. In a chair conformation, this requires one substituent to be in an axial (a) position and the other in an equatorial (e) position. Through a ring-flip, these positions are interchanged. The relative stability of these two chair conformers (ae vs. ea) is determined by the steric bulk of the substituents, with the bulkier group preferentially occupying the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. pressbooks.publibretexts.orglibretexts.org

In the case of this compound, the two possible chair conformations are:

Amino group axial and nitrile group equatorial (a,e).

Nitrile group axial and amino group equatorial (e,a).

The conformational equilibrium will favor the conformer that places the sterically more demanding group in the equatorial position. The relative steric bulk of an amino group (-NH₂) versus a nitrile group (-C≡N) is a key determinant. Generally, the steric demand of functional groups is a complex parameter, but often the group with more atoms or a larger van der Waals radius is considered bulkier.

Table 1: Conformational Isomers of this compound
ConformerC1-Substituent (CN) PositionC2-Substituent (NH₂) PositionPredicted Relative Stability
IAxialEquatorialLess Favored
IIEquatorialAxialMore Favored

As of the latest literature surveys, specific molecular dynamics (MD) simulations for this compound have not been reported. MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into conformational changes, interaction energies, and the stability of different states. researchgate.netruc.dk Such studies on this compound would be invaluable for quantifying the energy difference between the two chair conformers, determining the barrier to ring inversion, and exploring the influence of solvent on the conformational equilibrium. In the absence of specific studies, the conformational preferences must be inferred from general principles of stereochemistry. pressbooks.publibretexts.org

The potential for intramolecular hydrogen bonding in this compound is a critical aspect of its conformational analysis. An intramolecular hydrogen bond can significantly stabilize a particular conformation, potentially overriding steric considerations. In this molecule, a hydrogen bond could form between the amino group (as the hydrogen bond donor) and the nitrogen atom of the nitrile group (as the hydrogen bond acceptor).

The feasibility of this interaction is highly dependent on the conformation:

Diaxial (less stable) Conformation of a trans isomer : In a hypothetical trans-diaxial arrangement, the 1,2-substituents would be too far apart for effective intramolecular hydrogen bonding.

Diequatorial (more stable) Conformation of a trans isomer : Similarly, in a trans-diequatorial conformation, the distance between the groups would likely be too large.

Cis (axial-equatorial) Conformation : In the cis isomer, the proximity of the axial and equatorial groups could potentially allow for an intramolecular hydrogen bond. The formation of such a bond would depend on the specific geometry (bond lengths and angles) of the conformer.

Studies on related systems, such as cis-3-N-methylaminocyclohexanol, have utilized NMR spectroscopy to investigate the effects of intramolecular hydrogen bonding on conformational equilibrium. iaea.org For this compound, the formation of an N-H···N hydrogen bond would likely favor the conformer where this interaction is geometrically possible, which could influence the equilibrium between the (a,e) and (e,a) forms. Spectroscopic techniques like IR and NMR would be instrumental in detecting the presence and strength of such an interaction. nih.govrsc.org

Table 2: Potential Intramolecular Interactions
Interaction TypeDonor GroupAcceptor GroupConformational RequirementPotential Impact
Hydrogen BondAmino (-NH₂)Nitrile (-C≡N)Specific cis (a,e or e,a) geometryStabilization of one conformer over the other
Steric Hindrance (1,3-Diaxial)Axial substituentAxial hydrogensPresence of an axial substituentDestabilization of the conformer

Foldamers are unnatural oligomers that adopt well-defined secondary structures, such as helices or sheets, similar to peptides and nucleic acids. nih.gov The building blocks for foldamers often possess specific conformational biases that direct the folding process. Cyclic β-amino acids, including derivatives of 2-aminocyclohexane-1-carboxylic acid, have been explored as components of foldamers, where the constrained ring structure helps to pre-organize the polymer backbone. rsc.org

While this compound is a monomer, its rigid stereochemistry and potential for defined conformational preferences could make it a candidate for incorporation into foldamer backbones. However, there are currently no published studies that specifically investigate the use of this aminonitrile in the design of foldamers or its ability to induce helical conformations in a polymer chain. The development of synthetic methodologies to polymerize such monomers would be a prerequisite for exploring their foldameric potential.

Derivatization Strategies for Research Purposes

Chiral Derivatizing Agent Development and Application

Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a mixture of enantiomers to form diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be distinguished and quantified using standard analytical techniques like NMR spectroscopy or chromatography. wikipedia.org While specific examples of (1S,2R)-2-aminocyclohexane-1-carbonitrile being used as a precursor for a commercially available or widely cited CDA are not prevalent in the reviewed literature, its structural motifs are analogous to other chiral amines that have been successfully employed for this purpose.

The development of a new CDA from this compound would theoretically involve the reaction of its primary amine with a molecule containing a suitable functional group and a chromophore or fluorophore to facilitate detection. For instance, reaction with an isocyanate or an activated carboxylic acid would yield urea (B33335) or amide derivatives, respectively. The inherent chirality of the this compound backbone would be imparted to the newly formed derivatizing agent.

The resulting CDA could then be used to determine the enantiomeric excess of other chiral compounds, such as alcohols or other amines. The general principle involves the formation of diastereomeric derivatives that can be separated and quantified.

Table 1: Potential Reactions for Developing Chiral Derivatizing Agents from this compound

Reactant TypeFunctional Group on ReactantResulting Derivative LinkagePotential Application of New CDA
Isocyanate-N=C=OUreaDetermination of enantiomeric excess of chiral alcohols and amines.
Activated Carboxylic Acid-COCl, -COO-N-succinimideAmideDetermination of enantiomeric excess of chiral alcohols and amines.
Sulfonyl Chloride-SO₂ClSulfonamideDetermination of enantiomeric excess of chiral alcohols and amines.

Derivatization for Chromatographic Separation

The separation of the enantiomers of 2-aminocyclohexane-1-carbonitrile (B2651151) is crucial for its use as a chiral building block. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, and derivatization is often a necessary preceding step. chiralpedia.com The reaction of a racemic or diastereomeric mixture of 2-aminocyclohexane-1-carbonitrile with a chiral derivatizing agent results in the formation of diastereomers that can be separated on a standard achiral HPLC column. chiralpedia.com

Commonly used derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), and various chiral isothiocyanates. researchgate.netnih.gov For example, reacting a mixture of enantiomers of 2-aminocyclohexane-1-carbonitrile with an enantiomerically pure chiral isothiocyanate would yield a mixture of diastereomeric thioureas. These diastereomers would exhibit different retention times on a reverse-phase HPLC column, allowing for their separation and quantification.

The choice of derivatizing agent and chromatographic conditions is critical for achieving optimal separation. Factors such as the nature of the chiral selector on the derivatizing agent, the type of stationary phase, and the composition of the mobile phase all influence the resolution of the diastereomeric peaks.

Table 2: Common Chiral Derivatizing Agents for the HPLC Separation of Amines

Derivatizing AgentAbbreviationFunctional Group ReactingDetection Method
o-Phthalaldehyde / Chiral ThiolOPAPrimary AmineFluorescence
1-Fluoro-2,4-dinitrophenyl-5-L-alaninamideFDAA (Marfey's Reagent)Primary AmineUV/Vis
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCPrimary AmineUV/Vis
(S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl esterS-NIFEPrimary AmineUV/Vis

While the literature does not provide specific, optimized protocols for the derivatization and chromatographic separation of this compound, the established methods for other chiral amines provide a solid foundation for developing such procedures. The selection of the appropriate derivatization strategy would depend on the specific research goal, whether it is for the development of new analytical tools or for the preparative separation of stereoisomers.

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